molecular formula C13H17NO2 B1666891 Alminoprofen CAS No. 39718-89-3

Alminoprofen

Cat. No. B1666891
CAS RN: 39718-89-3
M. Wt: 219.28 g/mol
InChI Key: FPHLBGOJWPEVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylpropionic acid class . It is used as an analgesic for rheumatism .


Synthesis Analysis

Alminoprofen has been synthesized as water-soluble alminoprofen-conjugated Silicon Quantum Dots (Si-QDs), referred to as Ap-Si . The synthesis involved slightly different purification processes for two batches of Ap-Si .


Molecular Structure Analysis

The molecular formula of Alminoprofen is C13H17NO2 . It has a molar mass of 219.284 g/mol . The structure of Alminoprofen includes a phenylpropionic acid group .


Chemical Reactions Analysis

Alminoprofen has been found to possess both antiphospholipase A2 (PLA2) activity and anti-cycloxygenase (COX) activity . The PLA2 targeted by Alminoprofen is likely the secretory phospholipase A2 (sPLA2), while the COX targeted is the COX-2 .


Physical And Chemical Properties Analysis

Alminoprofen is a member of the phenylpropionic acid class of chemical substances . Its physiochemical characteristics include a molecular weight of 219.284 and a monoisotopic mass of 219.125928791 .

Scientific Research Applications

Anti-Inflammatory Mechanism

Alminoprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, exhibits anti-inflammatory properties distinct from classical NSAIDs. It targets both antiphospholipase A2 (PLA2) and anti-cycloxygenase (COX) activities. Specifically, it inhibits the secretory phospholipase A2 (sPLA2) and the COX-2 enzyme. This dual action contributes to its anti-inflammatory effects (Raguenes-Nicol et al., 1999).

Allergic Reactions

In studies comparing alminoprofen with ibuprofen, alminoprofen displayed significant suppression of passive anaphylactic bronchoconstrictions and inhibited arachidonate 5-lipoxygenase activity, which is crucial in leukotriene biosynthesis. This suggests that alminoprofen may have a unique role in managing type I allergic reactions, indicating its potential as a novel type of NSAID (Kojima et al., 1990).

Drug Delivery Systems

Innovative applications in drug delivery systems have been explored with alminoprofen. Silicon quantum dots (Si-QDs) conjugated with alminoprofen (referred to as Ap-Si) have shown promise. These conjugates are less toxic than both the control Si-QD and the original drug, while still maintaining the medicinal effects, such as COX-2 enzyme inhibition. This indicates potential for alminoprofen in advanced pharmaceutical drug development (Hanada et al., 2013).

Anti-inflammatory and Analgesic Activity

Alminoprofen has demonstrated potent anti-inflammatory and analgesic activities in sodium urate crystal-induced inflammations. It works through inhibitions of PGE2 synthesis, leukocyte chemotaxis, and lysosomal enzyme release. These findings suggest its effectiveness in conditions like gouty arthritis (Maeda et al., 1991).

Enantioselective Studies

Enantioselective studies of alminoprofen in rat plasma have been conducted to understand its pharmacokinetics better. This research is crucial for developing personalized medicine strategies and for better understanding the differential actions of drug enantiomers (Sun et al., 2020).

Structural and Stereochemical Characterization

Research on alminoprofen’s structure and stereochemistry, particularly its acyl glucuronides, provides insights into its pharmacokinetics and metabolism. Understanding these aspects is vital for predicting drug interactions and reactions in the human body (Baba et al., 2018).

properties

IUPAC Name

2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHLBGOJWPEVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865968
Record name (+/-)-Alminoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alminoprofen

CAS RN

39718-89-3
Record name Alminoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alminoprofen [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alminoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Alminoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alminoprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMINOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alminoprofen
Reactant of Route 2
Reactant of Route 2
Alminoprofen
Reactant of Route 3
Reactant of Route 3
Alminoprofen
Reactant of Route 4
Reactant of Route 4
Alminoprofen
Reactant of Route 5
Reactant of Route 5
Alminoprofen
Reactant of Route 6
Reactant of Route 6
Alminoprofen

Citations

For This Compound
332
Citations
C Raguenes-Nicol, F Russo-Marie, G Domage… - Biochemical …, 1999 - Elsevier
… , we report here that alminoprofen possesses both antiphospholipase A 2 (PLA 2 ) activity and anti-cycloxygenase (COX) activity. The PLA 2 targeted by alminoprofen is likely the …
Number of citations: 19 www.sciencedirect.com
KENI MICHI, H YOSHIDA, Y MICHIWAKI… - Oral Therapeutics and …, 1986 - jstage.jst.go.jp
口腔外科領域 におけ る小手術後炎症 に対 す る EB-382(alminoprofen… におけ る小手術後炎症 に 対 す る EB-382(alminoprofen)の … る小手術後炎症 に対す るEB-382(alminoprofen)の 臨床 効果 …
Number of citations: 2 www.jstage.jst.go.jp
S Irimajiri, M Kawagoe, T Akaboshi, Y Matsuoka… - 炎症, 1993 - jlc.jst.go.jp
… 施 設 協 同試 験 ―非 ス テ ロイ ド性 抗 炎 症 薬alminoprofenの … Half of the patients were administered with alminoprofen (… first and subsequently alminoprofen with the same dosage and …
Number of citations: 5 jlc.jst.go.jp
J Sun, Y Zhu, B Lin, J Yu - Journal of Pharmaceutical and Biomedical …, 2020 - Elsevier
An enantioselective study of alminoprofen (AMF) in rat plasma was performed by a rapid, specific and sensitive chiral liquid chromatography–tandem mass spectrometry (LCMsingle …
Number of citations: 7 www.sciencedirect.com
M Tod, C Pobel, V Le Gros, K Louchahi… - … & drug disposition, 1995 - Wiley Online Library
… The pharmacokinetics of alminoprofen in plasma and synovial … A three‐compartment model was used to describe alminoprofen … The mean ±SD alminoprofen concentration versus time …
Number of citations: 5 onlinelibrary.wiley.com
T FUJIYOSHI, H IIDA, M KUWASHIMA… - Journal of …, 1990 - jstage.jst.go.jp
… All NSAIDs, cyclooxygenase inhibitors except alminoprofen … of alminoprofen produced a figure unlike those of other cyclooxygenase inhibitors. These results suggest that alminoprofen …
Number of citations: 8 www.jstage.jst.go.jp
HD Choi, HS Yun, BW Kang, JJ Ma, BW Son - Yakhak Hoeji, 1992 - koreascience.kr
A new method for the synthesis of alminoprofen, which is a non-steroidal antiinflammatory agent, was described. Ethyl 2-phenyl-propionate (4) was prepared by Friedel-Crafts reaction …
Number of citations: 1 koreascience.kr
J SASAKI, M UEMATSU, H SAKAMOTO… - Oral Therapeutics and …, 1984 - jstage.jst.go.jp
EB-382(alminoprofen)の 抜 歯 後 疼痛 に対 す る鎮 痛 効 果 Clinical evaluation of EB-382 (alminopr … は1錠 中alminoprofenを 100mgま た は150mgを … われわれは,新 しい非ステロイド性鎮痛抗 …
Number of citations: 3 www.jstage.jst.go.jp
K Shin, M Takasaki, H Katsunuma, K Sato… - Nihon Ronen Igakkai …, 1992 - europepmc.org
The pharmacokinetics of oral Alminoprofen, a nonsteroidal anti-inflammatory drug, were studied in five elderly patients with rheumatoid arthritis and spondylosis deformans after 200 mg …
Number of citations: 1 europepmc.org
E Maeda, T Uematsu - Nihon Yakurigaku zasshi. Folia …, 1991 - europepmc.org
The anti-pyretic activity of alminoprofen (AP), a non-steroidal anti-inflammatory agent, and its mode of action were investigated in conscious febrile rabbits. A fever was evoked by iv …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.